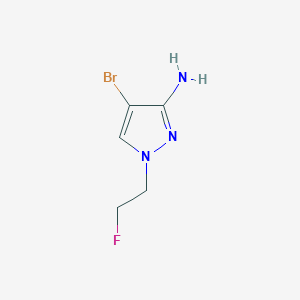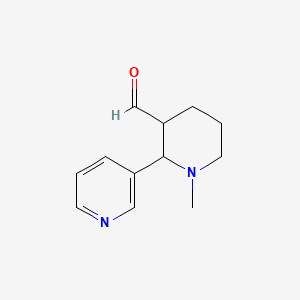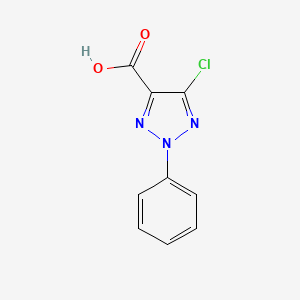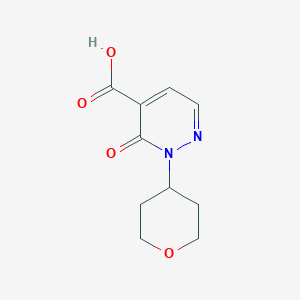
4-((Ethylsulfonyl)methyl)-1,2-dimethyl-1H-imidazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Éthylsulfonyl)méthyl)-1,2-diméthyl-1H-imidazol-5-amine : est un composé chimique appartenant à la famille des imidazoles. Les imidazoles sont des composés hétérocycliques contenant des atomes d'azote aux positions 1 et 3 d'un cycle à cinq chaînons. Ce composé particulier se caractérise par la présence d'un groupe éthylsulfonyle attaché au groupe méthyle en position 4 du cycle imidazole, ainsi que par deux groupes méthyle en positions 1 et 2, et un groupe amine en position 5.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4-((Éthylsulfonyl)méthyl)-1,2-diméthyl-1H-imidazol-5-amine implique généralement les étapes suivantes :
Formation du cycle imidazole : Le cycle imidazole peut être synthétisé par réaction du glyoxal, du formaldéhyde et de l'ammoniac ou des amines primaires en milieu acide ou basique.
Introduction des groupes méthyle : Les groupes méthyle en positions 1 et 2 peuvent être introduits par des réactions d'alkylation à l'aide d'iodure de méthyle ou de sulfate de méthyle.
Attachement du groupe éthylsulfonyle : Le groupe éthylsulfonyle peut être introduit par une réaction de sulfonation à l'aide de chlorure d'éthylsulfonyle en présence d'une base telle que la pyridine ou la triéthylamine.
Amination : Le groupe amine en position 5 peut être introduit par des réactions de substitution nucléophile à l'aide d'ammoniac ou d'amines primaires.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des procédés à flux continu afin de garantir un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et le contrôle précis des conditions de réaction (température, pression et pH) permettent d'optimiser le processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, notamment au niveau du groupe éthylsulfonyle, formant des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent cibler le cycle imidazole ou le groupe éthylsulfonyle, conduisant à la formation de dérivés d'imidazole réduits ou de groupes éthylthiol.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau du groupe amine ou du groupe éthylsulfonyle.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène, l'acide m-chloroperbenzoïque (m-CPBA) et le permanganate de potassium.
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Des nucléophiles tels que l'ammoniac, les amines primaires ou les thiols peuvent être utilisés en milieu basique.
Principaux produits
Oxydation : Sulfoxydes ou sulfones.
Réduction : Dérivés d'imidazole réduits ou groupes éthylthiol.
Substitution : Dérivés d'imidazole substitués avec divers groupes fonctionnels.
Applications De Recherche Scientifique
Chimie
En chimie, la 4-((Éthylsulfonyl)méthyl)-1,2-diméthyl-1H-imidazol-5-amine est utilisée comme élément de base pour la synthèse de molécules plus complexes
Biologie
En recherche biologique, ce composé peut être utilisé comme sonde pour étudier les mécanismes enzymatiques et les interactions. Sa capacité à former des liaisons hydrogène et à participer à diverses réactions chimiques la rend utile dans les dosages biochimiques.
Médecine
En médecine, les dérivés de ce composé peuvent présenter des activités pharmacologiques telles que des propriétés antimicrobiennes, antifongiques ou anticancéreuses. La recherche se poursuit pour explorer ses applications thérapeutiques potentielles.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans la production de produits chimiques de spécialité, d'agrochimiques et de produits pharmaceutiques. Sa polyvalence et sa réactivité en font un intermédiaire précieux dans divers procédés de fabrication.
5. Mécanisme d'action
Le mécanisme d'action de la 4-((Éthylsulfonyl)méthyl)-1,2-diméthyl-1H-imidazol-5-amine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe éthylsulfonyle peut former des liaisons hydrogène avec les résidus d'acides aminés dans le site actif des enzymes, modulant ainsi leur activité. Le cycle imidazole peut participer à des interactions π-π avec les résidus aromatiques, stabilisant davantage le complexe composé-enzyme.
Mécanisme D'action
The mechanism of action of 4-((Ethylsulfonyl)methyl)-1,2-dimethyl-1H-imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, modulating their activity. The imidazole ring can participate in π-π interactions with aromatic residues, further stabilizing the compound-enzyme complex.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-((Méthylsulfonyl)méthyl)-1,2-diméthyl-1H-imidazol-5-amine
- 4-((Propylsulfonyl)méthyl)-1,2-diméthyl-1H-imidazol-5-amine
- 4-((Butylsulfonyl)méthyl)-1,2-diméthyl-1H-imidazol-5-amine
Unicité
L'unicité de la 4-((Éthylsulfonyl)méthyl)-1,2-diméthyl-1H-imidazol-5-amine réside dans son groupe éthylsulfonyle spécifique, qui confère des propriétés chimiques et biologiques distinctes. Comparé à ses analogues méthyle, propyle et butyle, le groupe éthylsulfonyle offre un équilibre d'effets stériques et électroniques, améliorant sa réactivité et son interaction avec les cibles moléculaires.
Propriétés
Formule moléculaire |
C8H15N3O2S |
|---|---|
Poids moléculaire |
217.29 g/mol |
Nom IUPAC |
5-(ethylsulfonylmethyl)-2,3-dimethylimidazol-4-amine |
InChI |
InChI=1S/C8H15N3O2S/c1-4-14(12,13)5-7-8(9)11(3)6(2)10-7/h4-5,9H2,1-3H3 |
Clé InChI |
ZOJKCSWFVNAUJG-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)CC1=C(N(C(=N1)C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B11786170.png)
![2-Chloro-4-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11786178.png)



![2-(4-(Phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid](/img/structure/B11786190.png)




![6-Bromo-8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11786248.png)
![Methyl6-formyl-[2,3'-bipyridine]-5-carboxylate](/img/structure/B11786253.png)

